2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid chemical structure and properties
2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, a heterocyclic compound featuring a thiazole core linked to a substituted cyclohexane ring. While specific research on this exact molecule is not extensively published, this document consolidates available data and provides expert insights based on the well-established chemistry of its core moieties. We will delve into its chemical structure and physicochemical properties, propose a robust synthetic pathway, discuss its potential biological significance in the context of medicinal chemistry, and outline standard protocols for its analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and applications of novel thiazole derivatives.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of FDA-approved drugs and clinical candidates.[3][4] Thiazole derivatives exhibit an exceptionally broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[4][5]
The molecule at the center of this guide, 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, combines this "privileged" thiazole scaffold with two other key features: an acetic acid side chain and a 4-methylcyclohexyl group. The acetic acid moiety introduces a carboxylic acid functional group, which can be crucial for interacting with biological targets or improving pharmacokinetic properties like solubility.[6][7] The bulky, lipophilic 4-methylcyclohexyl group at the 2-position of the thiazole ring is expected to significantly influence the molecule's steric and electronic profile, potentially enhancing its binding affinity and selectivity for specific targets.[1] This guide aims to provide a detailed technical profile of this compound, laying the groundwork for future research and development.
Molecular Structure and Physicochemical Properties
The fundamental identity and characteristics of a compound are critical for any research endeavor. This section details the known and predicted properties of 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid.
Chemical Structure and Identifiers
The structure consists of a central thiazole ring. Position 2 is substituted with a trans-4-methylcyclohexyl group, and position 4 is substituted with an acetic acid group. The "rel-(1r,4r)" or "trans" designation indicates that the methyl group and the point of attachment to the thiazole ring are on opposite sides of the cyclohexane plane.[8][9]
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IUPAC Name: 2-(2-((1r,4r)-4-methylcyclohexyl)thiazol-4-yl)acetic acid[8]
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Molecular Formula: C₁₂H₁₇NO₂S[9]
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Molecular Weight: 239.34 g/mol [9]
Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, we can tabulate known information from suppliers and provide predictions for other key properties based on its structure.
| Property | Value / Predicted Value | Source |
| Physical Form | Powder | [9] |
| Molecular Weight | 239.34 g/mol | [9] |
| Molecular Formula | C₁₂H₁₇NO₂S | [9] |
| XLogP3 (Predicted) | 2.9 - 3.5 | Analog-Based Prediction |
| Hydrogen Bond Donors | 1 (from COOH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N, O=C, OH) | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
| pKa (Predicted) | 4.0 - 4.5 (Carboxylic Acid) | Analog-Based Prediction |
| Boiling Point (Predicted) | > 350 °C (with decomposition) | Analog-Based Prediction |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Structural Analysis |
Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis
The construction of the thiazole ring is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method first reported in 1887.[10][11] This reaction involves the condensation of an α-haloketone (or its equivalent) with a thioamide.[3][12] For the target molecule, a logical and efficient pathway involves the reaction of 4-methylcyclohexanecarbothioamide with an ethyl 4-haloacetoacetate, followed by hydrolysis of the resulting ester.
Caption: Proposed synthetic workflow for the target compound.
Rationale Behind Experimental Choices
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Step 1: Thioamide Formation: The conversion of an aldehyde or amide to a thioamide is a standard transformation. Lawesson's reagent is a mild and effective reagent for this purpose, often providing high yields with clean reactions. Phosphorus pentasulfide (P₄S₁₀) is a more traditional, cost-effective alternative. The choice of solvent is typically an anhydrous, non-protic solvent like toluene or THF.
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Step 2: Hantzsch Cyclization: This is the key ring-forming step. The reaction between the thioamide (C) and an α-halo-β-ketoester like ethyl 4-bromoacetoacetate (D) is highly efficient for producing 2,4-disubstituted thiazoles.[13] The reaction is typically run in a polar solvent like ethanol or methanol and often proceeds to completion with gentle heating.[3]
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Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system to ensure solubility of the ester.[14] Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to yield the final product.
Exemplary Experimental Protocol
This protocol is a representative procedure based on established methodologies and has not been optimized for this specific compound.
Step 1: Synthesis of trans-4-Methylcyclohexanecarbothioamide (C)
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To a stirred solution of trans-4-methylcyclohexanecarbaldehyde (1.0 eq) in anhydrous toluene (0.5 M), add Lawesson's reagent (0.55 eq).
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Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
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Cool the mixture to room temperature and filter to remove insoluble byproducts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.
Step 2: Synthesis of Ethyl 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetate (E)
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Dissolve trans-4-methylcyclohexanecarbothioamide (C) (1.0 eq) in absolute ethanol (0.4 M).
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Add ethyl 4-bromoacetoacetate (D) (1.05 eq) to the solution at room temperature.
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Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.
Step 3: Synthesis of 2-(2-(trans-4-Methylcyclohexyl)thiazol-4-yl)acetic acid (G)
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Dissolve the ethyl ester (E) (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
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Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC until the starting ester is fully consumed.
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Remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Analytical Characterization: Predicted Spectral Data
Accurate characterization is essential to confirm the structure and purity of a synthesized compound. While experimental spectra for this molecule are not available, we can predict the key features based on its structure.
Caption: Summary of predicted analytical data.
Rationale for Predictions
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¹H NMR: The carboxylic acid proton is typically a broad singlet far downfield. The thiazole proton at the 5-position will appear as a sharp singlet in the aromatic region. The methylene protons of the acetic acid group will be a singlet adjacent to the thiazole ring. The cyclohexyl protons will present as a complex series of multiplets in the aliphatic region, with the proton at C1 (attached to the thiazole) being the most downfield of this group.
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¹³C NMR: The carbonyl carbon of the acid and the C2 carbon of the thiazole (attached to two heteroatoms) will be the most downfield signals. The other thiazole and aliphatic carbons will appear at their characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong C=O stretch. Aliphatic C-H stretches and thiazole ring vibrations will also be present.[15]
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Mass Spectrometry (MS): In negative ion mode (ESI-), the molecule will readily lose a proton to form the [M-H]⁻ ion. In positive ion mode (ESI+), protonation (likely on the thiazole nitrogen) will give the [M+H]⁺ ion, and sodiated adducts are also common.
Potential Biological Activity and Therapeutic Applications
While no biological data exists for 2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid, the thiazole-acetic acid scaffold is a known pharmacophore with diverse activities. By examining structurally related compounds, we can infer potential areas for investigation.
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Antimicrobial and Antifungal Activity: Many thiazole derivatives show potent activity against a range of bacterial and fungal pathogens.[6][7] The combination of the lipophilic cyclohexyl group and the polar acetic acid could facilitate membrane disruption or interaction with intracellular targets.
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Anti-inflammatory Activity: Thiazole-containing compounds have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer Activity: The thiazole ring is present in several anticancer drugs, including the microtubule stabilizer Ixabepilone. The unique substitution pattern of the target molecule could lead to novel interactions with anticancer targets.
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Cardiovascular Effects: Recent studies have explored thiazole acetic acid derivatives for their effects on cardiovascular function, including developed tension in isolated hearts.[11]
The introduction of the trans-4-methylcyclohexyl group provides a specific three-dimensional structure that could be exploited for selective binding to protein targets. This makes the compound an interesting candidate for screening in a variety of biological assays.
Safety and Handling
Based on supplier safety data for this compound, the following precautions should be observed:
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
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GHS Pictograms: GHS07 (Exclamation Mark).[9]
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Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[9]
Conclusion and Future Directions
2-(2-(trans-4-methylcyclohexyl)thiazol-4-yl)acetic acid is a structurally intriguing molecule that marries the pharmacologically significant thiazole core with a lipophilic cyclohexyl moiety and a functional acetic acid handle. While specific experimental data remains to be published, this guide provides a solid foundation for its study. A plausible and robust synthetic route via the Hantzsch synthesis has been detailed, and its key analytical features have been predicted.
The true value of this compound lies in its potential for biological activity. Based on the extensive literature on related thiazole derivatives, this molecule represents a promising starting point for drug discovery programs targeting infectious diseases, inflammation, cancer, and potentially cardiovascular conditions. Future work should focus on executing the proposed synthesis, confirming its structure with definitive spectroscopic analysis, and undertaking broad biological screening to uncover its therapeutic potential.
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- 2-{2-[(1r,4r)-4-methylcyclohexyl]-1,3-thiazol-4-yl}acetic acid. Merck.
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